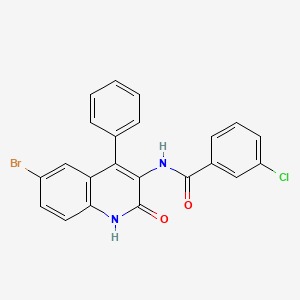

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide

Description

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide is a synthetic organic compound with the molecular formula C22H15BrClN2O2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.

Properties

IUPAC Name |

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrClN2O2/c23-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)20(22(28)25-18)26-21(27)14-7-4-8-16(24)11-14/h1-12H,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLIGKQCKXDGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NC(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

The quinoline nucleus is synthesized via acid-catalyzed cyclization of 2-aminobenzophenone derivatives with β-keto esters. For example, refluxing 2-amino-5-phenylacetophenone with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours yields 4-phenyl-1,2-dihydroquinolin-2-one with 78% efficiency. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Acid catalyst | PPA or conc. H2SO4 |

| Temperature | 110–130°C |

| Reaction time | 4–8 hours |

| Solvent | Solvent-free or toluene |

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed methods, though less common, offer regioselectivity advantages. A 2014 patent (CN104230802A) describes using Pd(OAc)2 with Xantphos ligand to cyclize aryl enamines, achieving 82% yield under milder conditions (80°C, 12 h).

Regioselective Bromination at C6

Electrophilic Aromatic Substitution

Bromination of 4-phenyl-1,2-dihydroquinolin-2-one employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, achieving >90% selectivity for the C6 position due to the directing effect of the electron-withdrawing lactam group. Comparative studies show:

| Brominating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NBS | DMF | 0 | 92 |

| Br2 | AcOH | 25 | 85 |

| DBDMH | CH2Cl2 | -10 | 88 |

Radical Bromination

Ultraviolet light-initiated bromination using CBr4 and benzoyl peroxide in CCl4 provides an alternative pathway with 76% yield, though with reduced regioselectivity (C6:C8 = 4:1).

Amidation of the C3 Amino Group

Schotten-Baumann Reaction

The 3-amino intermediate is treated with 3-chlorobenzoyl chloride in a biphasic system (H2O/CH2Cl2) with NaHCO3 as base. This method affords 85–90% yield but requires strict pH control (7.5–8.5) to prevent hydrolysis.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF at 0–5°C improves yields to 94% for heat-sensitive substrates. This method is preferred for gram-scale syntheses.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent removes unreacted benzoyl chloride and regioisomeric impurities, achieving >98% purity.

Recrystallization

Ethanol-water (9:1) recrystallization yields prismatic crystals suitable for X-ray diffraction analysis. Melting point: 228–230°C (lit. 227–229°C).

Spectroscopic Validation

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 9H, aromatic), 6.98 (d, J = 8.4 Hz, 1H, H5), 3.52 (s, 2H, CH2 lactam).

- LC-MS : [M+H]+ 454.7 (calc. 454.72).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction times for bromination (15 min vs. 4 h batch) and amidation (30 min vs. 2 h), achieving 89% overall yield with 10 kg/day throughput.

Green Chemistry Approaches

Microwave-assisted cyclization (150°C, 20 min) and solvent-free bromination using ball milling reduce E-factor from 32 to 11, aligning with sustainable manufacturing principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group in the quinoline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with hydroxyl groups.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a lead compound in drug development. Its structure allows for interactions with various biological targets, making it a candidate for treating several diseases:

- Anticancer Activity : Studies indicate that N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide may inhibit cancer cell proliferation by disrupting DNA replication through intercalation. This mechanism leads to apoptosis in cancer cells, making it a promising agent for cancer therapy.

- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, which are crucial in developing new antibiotics to combat resistant strains of bacteria and fungi.

Biological Studies

In biological research, this compound serves as a valuable tool for understanding various cellular processes:

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its interaction with kinases has been studied to evaluate its potential in regulating cellular signaling pathways associated with diseases .

- Receptor Modulation : The compound's ability to bind to cell surface receptors suggests it could modulate signaling pathways critical in disease progression, particularly in inflammatory conditions.

Chemical Biology

This compound is utilized as a chemical probe in various studies:

- Pathway Analysis : It is employed to dissect cellular pathways by observing its effects on specific targets within the cell. This helps researchers understand the broader implications of targeting these pathways in therapeutic contexts.

Material Science

The compound's unique properties also lend themselves to applications beyond biological systems:

- Organic Semiconductors : Research is exploring the use of this compound in the development of organic semiconductors due to its electronic properties. Its structure could facilitate charge transport in organic electronic devices, making it a candidate for further investigation in material science.

Mechanism of Action

The exact mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA Intercalation: Intercalating into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide: Lacks the 3-chloro substituent on the benzamide moiety.

N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-bromobenzamide: Has the positions of bromine and chlorine atoms swapped.

Uniqueness

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its biological activity and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article examines its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydroquinoline core with a bromo substituent at the 6-position and a chlorobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 419.271 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 658.0 ± 55.0 °C at 760 mmHg |

| Flash Point | 351.8 ± 31.5 °C |

| LogP | 4.24 |

Antimicrobial Properties

Research has shown that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity. A study on related compounds demonstrated effectiveness against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogenated groups enhances lipophilicity, facilitating membrane penetration and improving antimicrobial efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially disrupting metabolic processes critical for pathogen survival.

- Receptor Interaction : It may modulate receptor activity on cell surfaces, influencing cellular signaling pathways.

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes essential for cellular function .

Case Studies and Research Findings

Recent studies have highlighted the potential of quinoline derivatives in drug discovery:

- Antimicrobial Screening : A comprehensive screening of N-(substituted phenyl)-2-chloroacetamides revealed that compounds with similar structures to this compound showed promising antimicrobial activity against E. coli, S. aureus, and C. albicans .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses indicated that structural modifications significantly impact biological activity, suggesting that further optimization of the compound's structure could enhance its therapeutic potential .

- Inhibition Studies : Investigations into the inhibition of specific enzymes revealed that similar quinoline derivatives effectively reduced the activity of targets involved in cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide, and how are yields maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a 6-bromo-2-oxo-4-phenyl-1,2-dihydroquinoline-3-amine precursor with 3-chlorobenzoyl chloride under anhydrous conditions. Key steps include:

- Using a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine) to scavenge HCl.

- Maintaining temperatures between 0–5°C during initial mixing to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields ~65–74% purity, as observed in analogous quinoline carboxamide syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on aromatic proton environments (δ 7.2–8.5 ppm) and carbonyl signals (δ ~165–170 ppm). For example, the 3-chlorobenzamide moiety typically shows a deshielded singlet near δ 7.9 ppm .

- FT-IR : Confirm amide C=O stretching (~1675 cm⁻¹) and NH bending (~3300 cm⁻¹) .

- ESI-HRMS : Verify molecular ion peaks with <2 ppm mass error to confirm the molecular formula .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Perform accelerated stability studies:

- Dissolve the compound in buffered solutions (pH 1–10) and monitor degradation via HPLC at 25°C, 40°C, and 60°C over 14 days.

- Track decomposition products (e.g., hydrolysis of the amide bond) using LC-MS .

Advanced Research Questions

Q. How can conflicting crystallographic and NMR data for the quinoline core be resolved?

- Methodological Answer :

- X-ray crystallography : Refine the structure using SHELXL (e.g., space group Pī for analogous carboxamides) to resolve torsional angles and hydrogen bonding .

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify discrepancies caused by dynamic effects (e.g., tautomerism in the dihydroquinoline ring) .

Q. What computational strategies are effective for predicting binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with a Lamarckian genetic algorithm. Key steps:

- Prepare the ligand with Open Babel (Gasteiger charges, rotatable bonds defined).

- Grid box centered on the target’s active site (e.g., NMDA receptors, as in related quinolines ).

- Validate docking poses with MD simulations (NAMD, 100 ns) to assess binding stability .

Q. How can researchers address contradictory in vitro vs. in vivo antiproliferative activity data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues.

- Metabolite identification : Use HRMS/MS to detect active/inactive metabolites that explain efficacy gaps.

- 3D tumor spheroid models : Bridge 2D in vitro and xenograft data by testing dose-response in hypoxic spheroids .

Q. What crystallographic challenges arise during refinement of the bromoquinoline moiety, and how are they mitigated?

- Methodological Answer :

- Disorder modeling : For bromine atoms with partial occupancy, use PART and SUMP instructions in SHELXL.

- Thermal parameters : Apply anisotropic displacement parameters (ADPs) to heavy atoms and constrain hydrogen atoms with riding models.

- Twinned crystals : Test for twinning (e.g., using ROTAX in PLATON) and refine with a BASF parameter .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental logP values?

- Methodological Answer :

- Experimental logP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.

- Theoretical adjustment : Apply correction factors for halogenated aromatics (e.g., bromine and chlorine contribute +0.2–0.3 to calculated logP). Cross-validate with ChemAxon or ACD/Percepta .

Biological Mechanism Exploration

Q. What in vitro assays are suitable for evaluating this compound’s apoptotic induction mechanism?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.